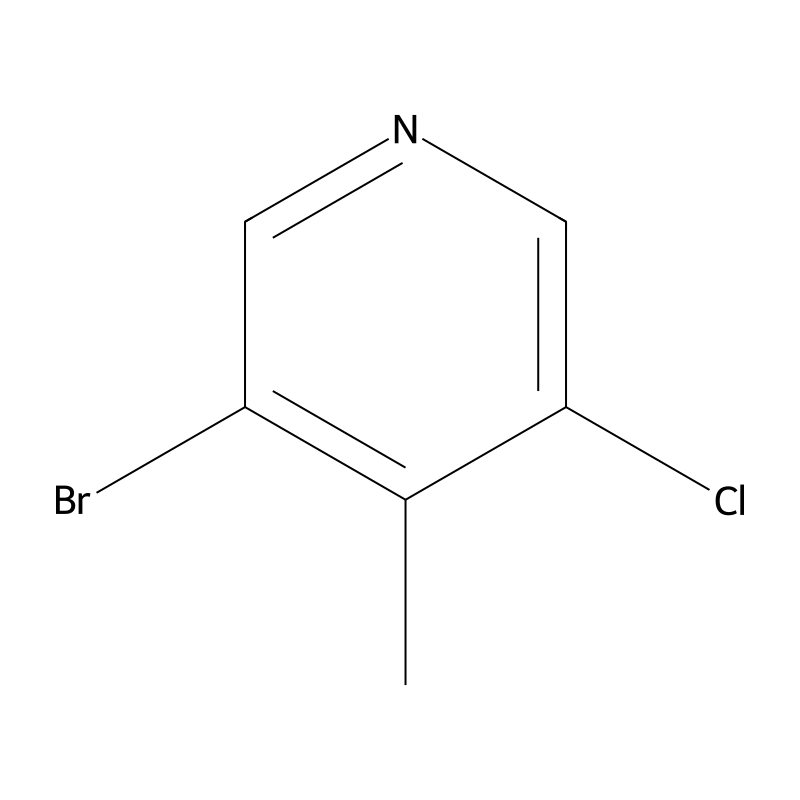

3-Bromo-5-chloro-4-methylpyridine

Content Navigation

Researchers facing low yields from statistical cross-coupling of symmetrical dihalides need precise regiocontrol. 3-Bromo-5-chloro-4-methylpyridine solves this with orthogonal C-Br and C-Cl bonds, enabling sequential Suzuki/Negishi couplings to build complex libraries. • 87% isolated yield in mono-coupling steps • Eliminates laborious chromatographic separation • Streamlines synthesis of ALK2 inhibitors and mGluR5 modulators. Ideal for scalable process chemistry with reduced catalyst loading.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3-Bromo-5-chloro-4-methylpyridine is a highly functionalized, trisubstituted pyridine derivative that serves as a critical building block in advanced medicinal chemistry and agrochemical synthesis [1]. Featuring a unique combination of a bromine atom, a chlorine atom, and a sterically demanding methyl group at the C4 position, this compound is engineered for synthetic precision [2]. The inherent electronic and steric differences between the C-Br and C-Cl bonds provide an ideal platform for orthogonal, late-stage functionalization. This allows chemists to execute sequential, highly controlled cross-coupling reactions to construct complex, asymmetric multi-ring systems that are foundational to modern targeted therapeutics[1].

Research Fit

References

- [1] Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry, 2020.

- [2] Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470). Journal of Medicinal Chemistry, 2014.

Substituting 3-bromo-5-chloro-4-methylpyridine with symmetrical analogs, such as 3,5-dibromo-4-methylpyridine or 3,5-dichloro-4-methylpyridine, fundamentally compromises synthetic efficiency when asymmetric functionalization is required [1]. Symmetrical dihalides undergo statistical cross-coupling, leading to complex mixtures of mono-coupled, di-coupled, and unreacted species that demand laborious chromatographic separation and severely depress isolated yields. In contrast, the significant reactivity differential between the C-Br and C-Cl bonds in 3-bromo-5-chloro-4-methylpyridine enables strict regiocontrol during palladium-catalyzed oxidative addition. This allows buyers to streamline synthetic routes, reduce catalyst loading, and eliminate wasteful purification steps, making it the superior choice for scalable procurement [1].

Substitution Risk

Regioselective Cross-Coupling Yield and Efficiency

In the synthesis of complex kinase inhibitors, utilizing 3-bromo-5-chloro-4-methylpyridine allows for highly regioselective Suzuki-Miyaura cross-coupling at the C-Br position while leaving the C-Cl bond intact [1]. Studies demonstrate that coupling this target compound with boronic acids yields the mono-coupled product in excellent yields (up to 87%) without the need for intermediate purification [1]. Attempting sequential mono-coupling with 3,5-dibromo-4-methylpyridine typically results in statistical mixtures, requiring extensive optimization to even approach viable yields of the asymmetric intermediate.

| Evidence Dimension | Mono-coupling isolated yield |

| Target Compound Data | 87% yield for regioselective mono-coupling (C-Br specific) |

| Comparator Or Baseline | 3,5-dibromo-4-methylpyridine (prone to statistical mixtures, significantly lower isolated yields for pure mono-coupled products) |

| Quantified Difference | Elimination of statistical di-coupling mixtures and intermediate purification steps |

| Conditions | Pd-catalyzed Suzuki-Miyaura coupling (e.g., with 5-borono-2-methoxybenzoic acid) in aqueous/organic solvent mixtures |

High regioselectivity directly translates to lower raw material waste, reduced purification costs, and higher throughput in multi-step pharmaceutical synthesis.

Steric Control for Target Binding Conformation

The C4-methyl group in 3-bromo-5-chloro-4-methylpyridine actively dictates the 3D conformation of downstream products. In the development of mGluR5 negative allosteric modulators, the ortho-methyl group forces the adjacent pyridyl headgroup into an orthogonal conformation relative to the central core[1]. This specific geometry is required to engage in critical hydrogen bonding (e.g., with Y791) and nestle into the hydrophobic binding pocket, achieving low-nanomolar potency (IC50 ~ 23 nM) [1]. Precursors lacking this C4-methyl group, such as 3-bromo-5-chloropyridine, fail to induce this conformational torque, resulting in a loss of target engagement.

| Evidence Dimension | Conformational torque and target binding affinity |

| Target Compound Data | Induces orthogonal conformation enabling low-nanomolar potency (e.g., IC50 ~ 23 nM) |

| Comparator Or Baseline | 3-bromo-5-chloropyridine (lacks steric bulk, fails to force orthogonal geometry) |

| Quantified Difference | Critical enabler of target engagement vs. structural inactivity |

| Conditions | Homology modeling and in vitro binding assays for mGluR5 modulators |

Procurement of the precisely substituted C4-methyl analog is non-negotiable for synthesizing sterically constrained therapeutics that require specific binding pocket geometries.

Metabolic Stability Optimization via Halogen Retention

When designing central nervous system (CNS) drugs, the choice of halogen retained in the final molecule significantly impacts pharmacokinetic properties [1]. By using 3-bromo-5-chloro-4-methylpyridine, chemists can selectively react the bromine and retain the chlorine atom in the final scaffold. Chlorine is generally preferred over bromine in final drug candidates due to its lower lipophilicity, which often translates to improved human liver microsomal (HLM) stability and lower intrinsic clearance (CLint) [1]. Retaining a bromine atom—as would occur if using 3,5-dibromo-4-methylpyridine for mono-coupling—can lead to suboptimal metabolic profiles and increased off-target toxicity.

| Evidence Dimension | Pharmacokinetic optimization (HLM stability) |

| Target Compound Data | Enables retention of C-Cl bond (associated with optimal lipophilicity and HLM stability) |

| Comparator Or Baseline | 3,5-dibromo-4-methylpyridine (retention of C-Br bond increases lipophilicity and clearance rates) |

| Quantified Difference | Enables optimization of intrinsic clearance (CLint) profiles for CNS-penetrant drugs |

| Conditions | Human liver microsomal (HLM) stability assays for late-stage drug candidates |

Selecting a bromochloro precursor allows drug developers to embed a metabolically stable chlorine atom into the final active pharmaceutical ingredient (API), reducing late-stage attrition risks.

Synthesis of Asymmetric Diaryl Pyridines

Ideal for multi-step syntheses requiring the sequential attachment of two different aryl or alkyl groups to the pyridine core. The orthogonal reactivity of the bromine and chlorine atoms allows for a primary cross-coupling (e.g., Suzuki or Negishi) followed by a secondary functionalization, streamlining the production of complex libraries [1].

Development of Targeted Kinase Inhibitors

A crucial building block for ALK2 inhibitors and other targeted therapeutics where specific substitution patterns and high regiocontrol are required during scalable synthesis. The ability to achieve 87% isolated yields in mono-coupling steps makes it highly suitable for process chemistry [1].

Conformationally Constrained CNS Therapeutics

The optimal precursor for synthesizing mGluR5 negative allosteric modulators and other CNS-active compounds. The C4-methyl group provides the necessary steric hindrance to torque adjacent rings into an active, orthogonal binding conformation required for low-nanomolar target engagement [2].

Application Fit Matrix

References

- [1] Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry, 2020.

- [2] Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470). Journal of Medicinal Chemistry, 2014.

XLogP3

Explore Compound Types